

# The biological function of FAP in cancer progression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Ac-Gly-BoroPro |           |
| Cat. No.:            | B560616        | Get Quote |

An In-depth Technical Guide to the Biological Function of Fibroblast Activation Protein (FAP) in Cancer Progression

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Fibroblast Activation Protein (FAP), first identified in 1986, is a type-II transmembrane serine protease that has garnered significant attention in oncology research.[1] While its expression is rare in healthy adult tissues, FAP is highly upregulated in the reactive stromal fibroblasts of over 90% of human epithelial cancers, including breast, colorectal, pancreatic, and lung carcinomas.[1][2][3][4] This restricted expression pattern, combined with its multifaceted role in promoting tumor growth, invasion, and immune evasion, establishes FAP as a critical component of the tumor microenvironment (TME) and a promising therapeutic target. This guide provides a comprehensive overview of the molecular biology of FAP, its enzymatic functions, its influence on key signaling pathways, and its overall impact on cancer progression.

## Chapter 1: Molecular Biology and Enzymatic Activity of FAP

FAP is a 170 kDa homodimeric protein that belongs to the dipeptidyl peptidase (DPP) family, sharing approximately 50% homology with DPPIV (CD26). Structurally, it consists of a short N-



terminal cytoplasmic tail, a transmembrane domain, and a large extracellular domain that houses its enzymatic activity. FAP is unique within its family due to its dual enzymatic functions:

- Dipeptidyl Peptidase (DPP) Activity: It exhibits exopeptidase activity, cleaving dipeptides from the N-terminus of polypeptides after a proline residue.
- Endopeptidase/Gelatinase Activity: It possesses endopeptidase activity, capable of degrading substrates like denatured type I collagen (gelatin) and cleaving peptides internally at a Gly-Pro-X sequence. This collagenolytic function is crucial for remodeling the extracellular matrix (ECM).

The dual enzymatic nature of FAP allows it to modify a wide range of substrates, profoundly influencing the TME. Its ability to degrade key components of the ECM is considered a primary mechanism through which it facilitates cancer cell invasion and metastasis.

**Table 1: Known Enzymatic Substrates of FAP** 

| Substrate Class                  | Specific Substrates                           | Primary Function<br>Related to Cancer                | Reference(s) |
|----------------------------------|-----------------------------------------------|------------------------------------------------------|--------------|
| Extracellular Matrix<br>Proteins | Collagen (Type I, III,<br>V), Fibronectin     | ECM remodeling,<br>creating pathways for<br>invasion |              |
| Enzymes & Inhibitors             | α-2 Antiplasmin                               | Pro-coagulation properties                           |              |
| Growth Factors                   | Fibroblast Growth Factor 21 (FGF-21)          | Regulation of metabolism and cell growth             |              |
| Chemokines                       | C-X-C motif<br>chemokine 5 (CXCL5)            | Immune cell trafficking                              |              |
| Hormones & Peptides              | Neuropeptide Y,<br>Peptide YY,<br>Substance P | Cell signaling, proliferation                        |              |
| Other ECM-Related<br>Proteins    | Fibrillin-2, Lysyl<br>oxidase homolog 1       | ECM integrity and organization                       |              |



## **Chapter 2: FAP Expression Across Cancer Types**

FAP is a well-established marker for cancer-associated fibroblasts (CAFs), which can constitute up to 50-70% of the cellular mass in certain tumors like breast cancer. While predominantly expressed in the tumor stroma, FAP has also been detected on some cancer cells, including melanoma and pancreatic carcinoma, as well as on pericytes and tumor-associated endothelial cells. High FAP expression is frequently associated with advanced tumor stages, increased risk of metastasis, and poorer patient prognosis across numerous cancer types.

### **Table 2: FAP Expression in Various Human Cancers**



| Cancer Type       | Typical FAP<br>Expression Level | Notes                                                                                      | Reference(s) |
|-------------------|---------------------------------|--------------------------------------------------------------------------------------------|--------------|
| Pancreatic Cancer | High                            | Expressed in stroma and tumor cells; associated with lymph node metastasis and recurrence. |              |
| Breast Cancer     | High                            | Particularly elevated in triple-negative breast cancer; correlates with poor survival.     | _            |
| Colorectal Cancer | High                            | Associated with advanced stages, poor survival, and angiogenesis.                          | _            |
| Ovarian Cancer    | High                            | Promotes proliferation, adhesion, and migration of cancer cells.                           |              |
| Lung Cancer       | High                            | Overexpression in squamous lung cancer promotes proliferation and invasion.                |              |
| Esophageal Cancer | High                            | One of the highest FAP-expressing cancers.                                                 | _            |
| Glioblastoma      | High                            | Localized around dysplastic blood vessels.                                                 | -<br>-       |



| Sarcomas             | High            | High expression observed in desmoid fibromatosis and other sarcoma subtypes. |
|----------------------|-----------------|------------------------------------------------------------------------------|
| Renal Cell Carcinoma | Low to Moderate | Lower overall expression compared to other carcinomas.                       |

## Chapter 3: FAP's Role in the Tumor Microenvironment (TME)

FAP-positive CAFs are master regulators of the TME, orchestrating a pro-tumorigenic landscape through several key mechanisms.

#### **Extracellular Matrix (ECM) Remodeling**

Through its collagenolytic activity, FAP directly degrades the ECM, physically clearing paths for cancer cells to invade surrounding tissues. FAP-expressing fibroblasts can remodel the ECM to create aligned collagen and fibronectin fibers, which act as "highways" that enhance the velocity and directionality of migrating cancer cells. This process is often dependent on FAP's enzymatic activity.

### **Angiogenesis**

FAP promotes the formation of new blood vessels, a process essential for tumor growth and survival. It is expressed on endothelial cells during the formation of new capillaries and is often found localized around newly formed, dysplastic blood vessels within tumors. Inhibition or knockout of FAP has been shown to decrease microvessel density and slow tumor growth in preclinical models.

#### **Immunosuppression**

FAP-positive CAFs are a major source of immunosuppression within the TME. They create a physical barrier that can prevent immune cell infiltration and secrete various factors that dampen anti-tumor immune responses. One critical mechanism involves the FAP-dependent activation of STAT3 signaling, which leads to the secretion of Chemokine Ligand 2 (CCL2).







CCL2 recruits immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages, into the tumor, thereby protecting it from immune attack. Depleting FAP-expressing cells can restore anti-tumor immunity and lead to tumor necrosis.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 3. Understanding fibroblast activation protein (FAP): substrates, activities, expression and targeting for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. cusabio.com [cusabio.com]
- To cite this document: BenchChem. [The biological function of FAP in cancer progression].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560616#the-biological-function-of-fap-in-cancer-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com